Molecular Weight and Lipophilicity Shift Relative to Non-Methylated Analog
The N1-methyl group in 4-chloro-3-iodo-1-methyl-1H-indazole (MW 292.50) increases molecular weight by approximately 14 g/mol relative to the non-methylated analog 4-chloro-3-iodo-1H-indazole (MW 278.48) . This modification is accompanied by an increase in lipophilicity: the methylated derivative exhibits an ACD/LogP of 3.75 compared to 3.42 for the NH-indazole analog at pH 7.4 . The additional methyl group eliminates the hydrogen-bond donor capacity present in the NH-indazole, which alters membrane permeability and metabolic stability predictions in ADME modeling .
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 292.50 g/mol; LogP: ~3.75 (estimated from analog data) |
| Comparator Or Baseline | 4-Chloro-3-iodo-1H-indazole (CAS 518990-33-5): MW: 278.48 g/mol; LogP: 3.42 (pH 7.4) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔLogP ≈ +0.33 |
| Conditions | Computed molecular properties using standard cheminformatics algorithms |
Why This Matters
This difference in MW and LogP alters predicted membrane permeability and oral bioavailability, making the methylated derivative more suitable for CNS-targeted programs where higher lipophilicity is desirable.
